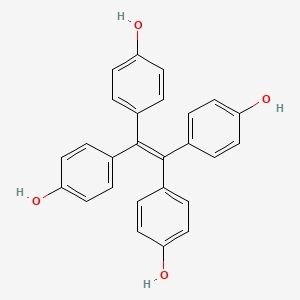

Tetrakis(4-hydroxyphenyl)ethylene

Übersicht

Beschreibung

Tetrakis(4-hydroxyphenyl)ethylene is a chemical compound with the molecular formula C26H20O4 . It is a solid substance at 20 degrees Celsius and should be stored under inert gas . It is sensitive to light and air .

Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius and should be stored under inert gas . It is sensitive to light and air . It appears as a white to light yellow to light red powder or crystal .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Catalysis

Tetrakis(2-hydroxyphenyl)ethene and its derivatives serve as unique ligand systems for polymetallic coordination chemistry. They are synthesized from anisole or 4-tert-butylanisole and characterized by X-ray crystallography. These derivatives facilitate multiple metal bridging over chelating coordination modes, contributing significantly to coordination chemistry and catalysis (Verkerk et al., 2002).

Organic and Water Soluble Catalysts

Tetrakis(4-hydroxyphenyl)porphyrin modified with poly(ethylene glycol) chains, results in a compound soluble in both organic and water solutions. This modified porphyrin, when complexed with manganese metal ions, forms MnCl–TPP–(PEO750)4, which is an effective catalyst for oxidative cleavage of C=C bonds in alkenes (Liu et al., 2007).

Electrochemical Properties

The electrochemical properties of various tetrasubstituted tetraphenylethenes, including tetrakis(4-acetoxy- and 4-benzoyloxyphenyl)ethenes, have been investigated through cyclic voltammetry. These compounds display processes during oxidation that are relevant for understanding the electronic properties of similar organic compounds (Schreivogel et al., 2006).

Photodynamic Efficacy

Studies on tetrakis(4-hydroxyphenyl)porphyrin encapsulated in liposomes and its modified versions with poly(ethylene glycol) have demonstrated their effectiveness in photodynamic therapy. These modifications reduce dark cytotoxicity and enhance photocytotoxicity towards certain cancer cell lines, indicating their potential in photodynamic cancer treatment (Nawalany et al., 2009).

Optoelectronic Properties

Soluble tetrakis(pentaphenylphenyl)ethylene demonstrates optoelectronic properties, turning non-emissive tetraphenylethylene into an emitter due to the steric bulk of its large hexaphenylbenzene propellers. This property is crucial for developing new materials in the field of optoelectronics (Vyas et al., 2010).

Gas Adsorption and Sensing

A tetraphenylethene (TPE)-based ligand used in a porous metal-organic framework demonstrates strong fluorescence and the capability for gas adsorption and sensing volatile organic compounds. This application is significant in the development of materials for gas sensing technologies (Liu et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

Tetrakis(4-hydroxyphenyl)ethylene has been reported to primarily target mercury ions (Hg 2+) . It is used in the preparation of optical sensors for the detection of these ions . The compound’s interaction with mercury ions is crucial for its function as a sensor .

Mode of Action

The compound interacts with its targets through the formation of a Hg 2+ –ionophore complex between the mercury ions and the membrane phase . This interaction changes the UV-vis absorbance of the sensor, which is how the presence of mercury ions is detected .

Biochemical Pathways

The compound’s role as a sensor for mercury ions suggests that it may play a part in pathways related tometal ion homeostasis and detection .

Pharmacokinetics

The compound is reported to have high gi absorption and is a substrate for p-gp . It is also an inhibitor for several cytochrome P450 enzymes, including CYP2C19, CYP2C9, and CYP2D6 .

Result of Action

The primary result of this compound’s action is the detection of mercury ions. The compound exhibits advantages of low detection limit, fast response time, wide dynamic range, good reversibility, high reproducibility, and remarkable selectivity regarding the number of transition metals ions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the sensor response can be improved by optimizing experimental parameters such as pH, and the concentration of this compound and graphene oxide nanosheets in the prepared nanocomposite .

Biochemische Analyse

Biochemical Properties

Tetrakis(4-hydroxyphenyl)ethylene has been found to interact with various biomolecules. For instance, it has been used in the preparation of a novel branched polyether, where it acts as a core . In another study, it was used in the preparation of a nanocomposite for an optical sensor .

Cellular Effects

Its derivatives have shown potential in influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with other molecules. For example, in the creation of an optical sensor, the formation of a complex between mercury ions and the membrane phase changes the UV-vis absorbance of the sensor .

Temporal Effects in Laboratory Settings

Its derivatives have shown stability and long-term effects on cellular function .

Transport and Distribution

Its derivatives have been used in the preparation of nanocomposites, suggesting potential interactions with transporters or binding proteins .

Eigenschaften

IUPAC Name |

4-[1,2,2-tris(4-hydroxyphenyl)ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,27-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUZHNPGWNIYMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2762292.png)

![N-(5-methylisoxazol-3-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2762296.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide](/img/structure/B2762298.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2762306.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2762309.png)

![Benzo[d][1,3]dioxol-5-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2762314.png)